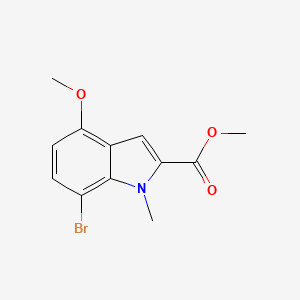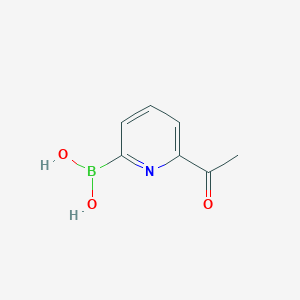
(6-Acetylpyridin-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Acetylpyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring with an acetyl substituent at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Acetylpyridin-2-yl)boronic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: Another common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Directed Ortho-Metallation (DoM) and Borylation: This approach involves the metallation of the pyridine ring at the ortho position relative to the acetyl group, followed by borylation.
Industrial Production Methods
Industrial production of this compound often employs scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Acetylpyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols in the presence of a copper catalyst to form carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Amines and Alcohols: Formed from Chan-Lam coupling.
Boronic Esters and Boranes: Formed from oxidation and reduction reactions.
Wissenschaftliche Forschungsanwendungen
(6-Acetylpyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (6-Acetylpyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets, such as enzymes and proteins. The boronic acid group can interact with diols and other nucleophiles, leading to the inhibition of enzyme activity or modulation of protein function . This interaction is often exploited in the design of enzyme inhibitors and other bioactive molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Pyridinyl)boronic Acid: Lacks the acetyl group at the 6-position, resulting in different reactivity and applications.
(4-Acetylpyridin-2-yl)boronic Acid: Has the acetyl group at the 4-position, leading to variations in chemical behavior and biological activity.
Phenylboronic Acid: A simpler boronic acid without the pyridine ring, used in different contexts in organic synthesis.
Uniqueness
(6-Acetylpyridin-2-yl)boronic acid is unique due to the presence of both the acetyl and boronic acid groups on the pyridine ring, which imparts distinct reactivity and functional properties. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C7H8BNO3 |
|---|---|
Molekulargewicht |
164.96 g/mol |
IUPAC-Name |
(6-acetylpyridin-2-yl)boronic acid |
InChI |
InChI=1S/C7H8BNO3/c1-5(10)6-3-2-4-7(9-6)8(11)12/h2-4,11-12H,1H3 |
InChI-Schlüssel |
UDFPRNLNRGKSLO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NC(=CC=C1)C(=O)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


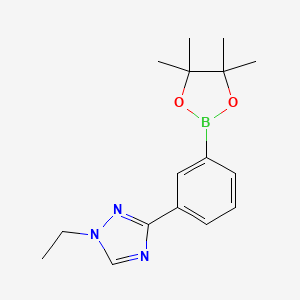
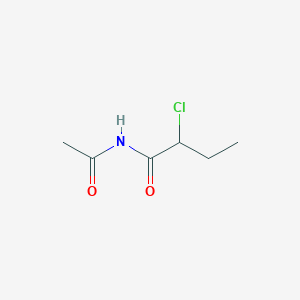
![N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide](/img/structure/B13891852.png)


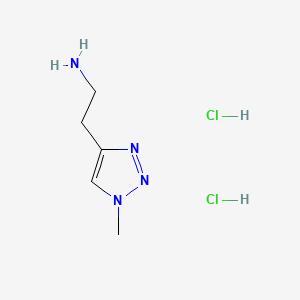
![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[4-[(1R,2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxyphenyl]-](/img/structure/B13891879.png)
![ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13891883.png)
![3-Methoxybicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13891887.png)
![2-[(2-Bromo-3-methoxyphenoxy)methyl]pyrazine](/img/structure/B13891891.png)
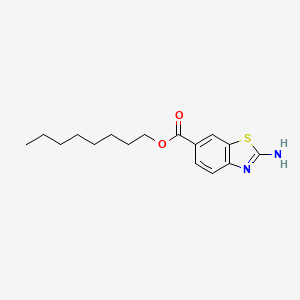
![4-amino-N-(1H-indol-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891905.png)
![2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B13891909.png)
